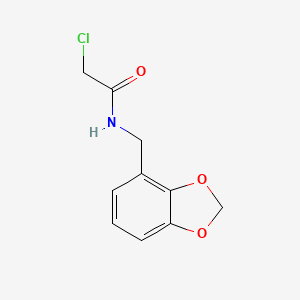
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid (MTCP) is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of the amino acid glycine and has been shown to have a variety of biochemical and physiological effects. In
作用机制
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid acts as a positive allosteric modulator of glycine receptors, which enhances the activity of these receptors in the presence of glycine. This results in an increase in the inhibitory neurotransmission mediated by glycine receptors, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, which suggests that it may have potential as a therapeutic agent for pain management. This compound has also been shown to improve sleep quality and reduce anxiety in animal models.
实验室实验的优点和局限性
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has several advantages for lab experiments. It is a highly specific modulator of glycine receptors, which allows for the precise manipulation of these receptors in experiments. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, one limitation of this compound is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid. One area of focus is the development of this compound-based therapeutics for pain management and anxiety disorders. Another area of focus is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. Additionally, the development of more specific modulators of glycine receptors may help to overcome the limitations of this compound and provide new tools for research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties as a modulator of glycine receptors. It has a variety of biochemical and physiological effects and has potential as a therapeutic agent for pain management and anxiety disorders. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成方法
The synthesis of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid involves the reaction of glycine with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield this compound. This method has been used in several studies to produce this compound with high purity and yield.
科学研究应用
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is widely used in scientific research as a tool to study the function of glycine receptors. It has been shown to modulate the activity of glycine receptors in the central nervous system, which are involved in the regulation of neuronal excitability. This compound has also been used to study the role of glycine receptors in various physiological processes such as pain perception, sleep, and anxiety.
属性
IUPAC Name |
2-methyl-2-(thiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-9(2,8(12)13)10-7(11)6-3-4-14-5-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXFKKDNMODPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)

![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)